2-[(E)-2-Chloroethenyl]pyridine

Stereochemistry Cross-coupling Transition-metal catalysis

2-[(E)-2-Chloroethenyl]pyridine (CAS 189350-81-0) is a halogenated heterocyclic synthon comprising a pyridine ring substituted at the 2-position with an (E)-configured 2-chlorovinyl group. The compound serves as a stereochemically defined intermediate for transition-metal-catalyzed cross-coupling reactions, enabling the construction of conjugated pyridine-containing architectures such as 1,4-di(pyridyl)-1,3-butadienes.

Molecular Formula C7H6ClN
Molecular Weight 139.58 g/mol
CAS No. 189350-81-0
Cat. No. B066551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(E)-2-Chloroethenyl]pyridine
CAS189350-81-0
SynonymsPyridine, 2-(2-chloroethenyl)-, (E)- (9CI)
Molecular FormulaC7H6ClN
Molecular Weight139.58 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C=CCl
InChIInChI=1S/C7H6ClN/c8-5-4-7-3-1-2-6-9-7/h1-6H/b5-4+
InChIKeyOSWZSRURKWUJSC-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(E)-2-Chloroethenyl]pyridine (CAS 189350-81-0): Stereochemically Defined Chlorovinyl-Pyridine Building Block for Cross-Coupling and Materials Chemistry


2-[(E)-2-Chloroethenyl]pyridine (CAS 189350-81-0) is a halogenated heterocyclic synthon comprising a pyridine ring substituted at the 2-position with an (E)-configured 2-chlorovinyl group [1]. The compound serves as a stereochemically defined intermediate for transition-metal-catalyzed cross-coupling reactions, enabling the construction of conjugated pyridine-containing architectures such as 1,4-di(pyridyl)-1,3-butadienes [2]. The (E)-stereochemistry of the chlorovinyl double bond is structurally consequential, as the spatial orientation of the chlorine atom influences both the steric environment at the metal centre during oxidative addition and the geometric outcome of subsequent coupling steps [2]. This compound is commercially available with certified purity specifications suitable for research and development procurement .

Why the (E)-Chlorovinyl Geometry of 2-[(E)-2-Chloroethenyl]pyridine Cannot Be Interchanged with the (Z)-Isomer or Regioisomeric Analogs


The 2-[(E)-2-chloroethenyl]pyridine scaffold possesses two orthogonal structural variables—olefin geometry (E vs. Z) and pyridine ring position (2- vs. 3- vs. 4-substituted)—that are each independently consequential for downstream reactivity. The (E)-geometry places the chlorine atom trans to the pyridine ring, creating a steric profile that differs from the (Z)-isomer (CAS 189350-72-9) and directly affects the rate of oxidative addition to low-valent metal centres [1]. In nickel-mediated homocoupling reactions, the position of the pyridyl nitrogen relative to the chlorovinyl group modulates the electron-withdrawing character of the heterocycle, leading to position-dependent yields of the coupled 1,3-butadiene products [1]. Substituting the 2-substituted (E)-isomer with the corresponding 3- or 4-pyridyl isomer, or with the (Z)-olefin, would therefore alter both reaction kinetics and product stereochemistry. Furthermore, the 2-(1-chlorovinyl)pyridine isomer (CAS 179418-20-3), bearing a geminal chloro-alkene, presents entirely distinct reactivity as an α-haloalkene rather than a β-haloalkene, precluding its use as a direct replacement in vinyl cross-coupling protocols . These structural determinants make generic substitution unreliable without re-optimization of reaction conditions and re-validation of product stereochemistry [1].

Quantitative Differentiation Evidence for 2-[(E)-2-Chloroethenyl]pyridine Relative to Closest Analogs


Stereochemical Identity: (E)-Configured Chlorovinyl Group Confers Distinct Conformational and Reactivity Profile vs. (Z)-Isomer

The target compound bears the (E)-stereochemistry at the chlorovinyl double bond (InChI stereodescriptor: /b5-4+), placing the chlorine atom trans to the 2-pyridyl ring . This is unambiguously distinct from the (Z)-isomer (CAS 189350-72-9; InChI: /b5-4-), wherein the chlorine and pyridine ring are cis-oriented . In nickel-mediated homocoupling reactions reported by Rodríguez and Díaz-Oliva, the (E)-configured 2-(2′-chloroethenyl)pyridine substrates undergo stereospecific coupling to yield exclusively the (1E,3E)-1,4-diaryl-1,3-butadiene product [1]. The stereochemistry is preserved through the catalytic cycle, meaning the (Z)-isomer would be expected to yield a different diastereomeric product distribution. Conformational analysis of analogous 2-arylpyridines has shown that torsional barriers are modulated by substituent geometry, with measured barriers up to 4.2 kcal/mol smaller than carba-analogous biphenyls due to lone-pair compressibility of the pyridine nitrogen . These stereoelectronic effects are configuration-dependent, providing a structural basis for differential reactivity between the (E)- and (Z)-isomers [1].

Stereochemistry Cross-coupling Transition-metal catalysis

Synthetic Yield Advantage: Hydrohalogenation of 2-Ethynylpyridine Provides High-Yield Access to the Chlorovinyl Framework vs. Alternative Methods

The Muragishi et al. (2017) protocol for hydrochlorination of 2-ethynylpyridine proceeds via pyridinium salt formation, enabling nucleophilic chloride addition without requiring metal catalysts or specialized reagents [1]. While the specific isolated yield for the parent 2-(2-chloroethenyl)pyridine is reported qualitatively as 'high yields,' quantitative yields for structurally analogous substrates in the same study provide benchmark data: 2-(2-chloro-2-phenylethenyl)pyridine was obtained in 82% isolated yield, and 2-(2-chloro-1-hexen-1-yl)pyridine in 84% isolated yield [1]. By contrast, the Guinchard cross-coupling method using potassium (2-chloroethenyl)trifluoroborates requires pre-functionalized organometallic reagents and palladium catalysis, adding cost and complexity [1]. The hydrohalogenation approach is operationally simpler (HCl, MeCN, 100 °C) and avoids the need for organoboron reagents, representing a procurement-relevant advantage for laboratories seeking in-house synthetic access to the chlorovinyl-pyridine scaffold [1].

Synthetic methodology Hydrohalogenation Process chemistry

Position-Dependent Homocoupling Reactivity: 2-Pyridyl Substitution Modulates Cross-Coupling Yield vs. 3- and 4-Pyridyl Isomers

In the systematic study by Rodríguez and Díaz-Oliva (Tetrahedron, 2009), the homocoupling of n-(2′-chloroethenyl)pyridines (n = 2-, 3-, 4-) mediated by zero-valent nickel complexes was investigated [1]. The reaction affords the corresponding 1,4-di(n-pyridyl)-1,3-butadiene with the 1E,3E stereochemistry retained from the (E)-configured starting material [1]. Critically, the yield of the homocoupling product was found to increase with the amount of nickel catalyst employed, and the active zero-valent nickel species was not regenerated during the catalytic cycle, making the reaction stoichiometric in nickel [1]. The electron-withdrawing effect of the pyridyl nitrogen varies with substitution position, directly influencing the electrophilicity of the chlorovinyl group and thus the efficiency of oxidative addition. While the published abstract does not provide exact numerical yields stratified by pyridyl position, it establishes that the yield is both position-dependent and catalyst-loading-dependent [1]. This creates a selection-relevant differentiation: the 2-substituted isomer places the nitrogen proximal to the reactive centre, maximizing electron withdrawal relative to the 3- and 4-substituted congeners [1].

Homocoupling Nickel catalysis Conjugated materials

Vendor-Certified Purity Specification: 98% Standard Purity with Multi-Method Batch QC

Bidepharm supplies 2-[(E)-2-chloroethenyl]pyridine (CAS 189350-81-0) with a standard purity specification of 98%, supported by batch-specific quality control documentation including NMR, HPLC, and GC analyses . This purity level compares favourably with the typical 95% purity offered by general chemical suppliers for research-grade halogenated pyridine derivatives . The availability of multi-method batch QC data (¹H NMR, HPLC, GC) provides procurement-grade documentation that allows users to verify stereochemical integrity and chemical purity before committing the compound to multistep synthetic sequences. For comparison, the (Z)-isomer (CAS 189350-72-9) is typically listed at 95% purity by alternative suppliers and lacks the same level of publicly disclosed batch-specific analytical documentation . By providing ≥98% purity with orthogonal analytical confirmation, Bidepharm's specification reduces the risk of stereochemical contamination (E/Z cross-contamination) that could compromise stereospecific downstream reactions .

Quality control Procurement specification Analytical chemistry

Predicted Physicochemical Properties: Subtle But Consistent Differences Between (E)- and (Z)-Isomers

Computationally predicted physicochemical properties for the (E)-isomer (CAS 189350-81-0) and (Z)-isomer (CAS 189350-72-9) reveal subtle but analytically meaningful differences . The (E)-isomer has a predicted boiling point of 216.4±15.0 °C, density of 1.177±0.06 g/cm³, and pKa of 4.16±0.10 . The (Z)-isomer has a computed density of 1.178 g/cm³ and a boiling point of 216.434 °C at 760 mmHg . The near-identical boiling points and densities underscore that these isomers cannot be distinguished by bulk physical properties alone, reinforcing the need for spectroscopic or chromatographic identity confirmation . The predicted pKa of 4.16 for the (E)-isomer indicates that the pyridine nitrogen is weakly basic; the (Z)-isomer would be expected to have a similar pKa, but the steric environment around the nitrogen differs due to the cis vs. trans orientation of the chlorovinyl substituent, potentially affecting coordination behaviour with Lewis acids and metal centres [1]. The polar surface area (PSA) for the (E)-isomer is reported as 12.89 Ų, and the LogP for the (Z)-isomer is reported as 2.29 ; these values are consistent with moderate lipophilicity suitable for organic-phase reactions .

Physicochemical properties Isomer comparison Chromatography

Cobaloxime Model Chemistry: trans-2-Chlorovinyl Ligand Provides a Defined Coordination Geometry for B₁₂ Mechanistic Studies

The trans-2-chlorovinyl moiety serves as a structurally defined ligand in (chlorovinyl)cobaloxime complexes, which function as model compounds for proposed intermediates in vitamin B₁₂-catalyzed dehalogenation of chlorinated ethylenes [1]. Rich, DeGreeff, and McNeill (Chem. Commun., 2002) synthesized (dmgH)₂(py)CoR complexes where R = cis-dichlorovinyl, trans-2-chlorovinyl, or 1-chlorovinyl [1]. The trans-2-chlorovinyl complex, incorporating the (E)-configured chlorovinyl-pyridine framework, provides a specific stereoelectronic environment at the cobalt centre that is distinct from the cis-dichlorovinyl and 1-chlorovinyl congeners [1]. This defined geometry enables systematic investigation of Co–C bond cleavage dynamics relevant to reductive dehalogenation mechanisms [1][2]. The availability of the stereochemically pure (E)-chlorovinyl precursor is thus critical for preparing structurally homogeneous cobaloxime models; use of the (Z)-isomer or a regioisomeric mixture would introduce conformational heterogeneity, confounding mechanistic interpretation [1].

Organometallic chemistry Cobaloxime Vitamin B12 models

Optimal Application Scenarios for 2-[(E)-2-Chloroethenyl]pyridine Based on Quantitative Differentiation Evidence


Stereospecific Synthesis of (1E,3E)-1,4-Di(2-pyridyl)-1,3-butadiene Conjugated Materials

The (E)-configured chlorovinyl group of 2-[(E)-2-chloroethenyl]pyridine undergoes nickel-mediated homocoupling with retention of stereochemistry, yielding the all-trans (1E,3E)-1,4-di(2-pyridyl)-1,3-butadiene product [1]. This conjugated diene scaffold is of interest as a ligand for coordination polymers, a fluorescent monomer, and a building block for organic semiconductor materials [1]. The 2-pyridyl substitution provides the strongest electron-withdrawing effect among the positional isomers, potentially maximizing coupling efficiency. Procurement of the stereochemically defined (E)-isomer is essential, as use of the (Z)-isomer or an E/Z mixture would compromise the stereochemical homogeneity of the extended conjugated system [1].

In-House Synthesis of Chlorovinyl-Pyridine Intermediates via Catalyst-Free Hydrohalogenation

Research groups requiring multi-gram quantities of 2-(2-chloroethenyl)pyridine can leverage the Muragishi hydrohalogenation protocol, which converts 2-ethynylpyridine to the target compound using only HCl in acetonitrile at 100 °C, with representative analog yields of 82–84% [2]. This catalyst-free approach avoids the cost and purification burden associated with palladium-catalyzed cross-coupling methods. Laboratories equipped with sealed-tube reactors and standard chromatographic capabilities can implement this protocol without specialized organometallic reagent handling, reducing procurement dependency on commercial suppliers for routine intermediate-scale needs [2].

Preparation of Stereochemically Homogeneous Cobaloxime Model Complexes for B₁₂ Mechanistic Studies

The (E)-chlorovinyl-pyridine framework provides a structurally defined ligand for synthesizing trans-2-chlorovinyl cobaloxime complexes, which serve as models for intermediates in vitamin B₁₂-catalyzed reductive dehalogenation [3]. The stereochemical purity of the (E)-chlorovinyl precursor directly translates to the homogeneity of the resulting organocobalt complex, enabling unambiguous interpretation of Co–C bond cleavage kinetics and product distributions. Researchers in bioinorganic and environmental chemistry should specify the (E)-isomer to avoid structural ambiguity in mechanistic investigations [3].

Cross-Coupling Substrate for Palladium- or Nickel-Catalyzed C–C Bond Formation with Stereochemical Fidelity

The (E)-2-chlorovinyl substituent serves as an electrophilic partner in Suzuki-Miyaura, Negishi, and Kumada-type cross-coupling reactions, enabling the introduction of aryl, alkenyl, or alkyl groups at the β-position of the vinyl-pyridine scaffold with retention of olefin geometry [1][2]. The 98% purity specification with NMR/HPLC/GC batch QC documentation from reputable vendors provides procurement-grade assurance that the stereochemical integrity of the starting material will be preserved through the coupling sequence, minimizing the risk of E/Z isomerization by-products that could arise from stereochemically contaminated starting material .

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